(2S)-N-(4-Chlorophenyl)-2-[cis-4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide

IDO1 Inhibition Enantiomer Specificity Negative Control

The compound (2S)-N-(4-Chlorophenyl)-2-[cis-4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide (CAS 2227198-92-5) is the (S)-enantiomer of the potent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor scaffold related to the clinical candidate linrodostat (BMS-986205), which is the (R)-enantiomer. This chiral small molecule, with a molecular weight of 410.91 g/mol, is a key tool for investigating stereospecific target engagement, serving as a critical negative control or comparator in studies where the (R)-enantiomer demonstrates potent, low-nanomolar IDO1 inhibition.

Molecular Formula C24H24ClFN2O
Molecular Weight 410.9 g/mol
CAS No. 2227198-92-5
Cat. No. B6300656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-N-(4-Chlorophenyl)-2-[cis-4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide
CAS2227198-92-5
Molecular FormulaC24H24ClFN2O
Molecular Weight410.9 g/mol
Structural Identifiers
SMILESCC(C1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F)C(=O)NC4=CC=C(C=C4)Cl
InChIInChI=1S/C24H24ClFN2O/c1-15(24(29)28-20-9-6-18(25)7-10-20)16-2-4-17(5-3-16)21-12-13-27-23-11-8-19(26)14-22(21)23/h6-17H,2-5H2,1H3,(H,28,29)/t15-,16?,17?/m0/s1
InChIKeyKRTIYQIPSAGSBP-GTPINHCMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (2S)-N-(4-Chlorophenyl)-2-[cis-4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide (CAS 2227198-92-5): An IDO1-Inhibitor Enantiomer for Targeted Research


The compound (2S)-N-(4-Chlorophenyl)-2-[cis-4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide (CAS 2227198-92-5) is the (S)-enantiomer of the potent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor scaffold related to the clinical candidate linrodostat (BMS-986205), which is the (R)-enantiomer [1]. This chiral small molecule, with a molecular weight of 410.91 g/mol, is a key tool for investigating stereospecific target engagement, serving as a critical negative control or comparator in studies where the (R)-enantiomer demonstrates potent, low-nanomolar IDO1 inhibition . Procuring this specific enantiomer is essential for researchers aiming to validate on-target effects of IDO1 inhibitors or to explore differential biological activities between stereoisomers.

Why (2S)-N-(4-Chlorophenyl)-2-[cis-4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide Cannot Be Substituted by the (R)-Enantiomer or Racemate


In IDO1 inhibitor research, stereochemistry is a primary driver of pharmacological potency. The clinical candidate linrodostat, the (R)-enantiomer, inhibits IDO1 with an IC50 of 1.1 to 1.7 nM [1]. The (2S)-enantiomer is not merely a less pure version of the same active pharmaceutical ingredient; it is a distinct stereoisomer with a predicted, and often confirmed, substantial difference in target binding affinity [2]. Substituting this (S)-enantiomer with its (R)-counterpart, or a racemic mixture, will produce false positive results in target engagement studies and undermine the validity of any experiment designed to isolate IDO1-mediated effects. Only the (S)-enantiomer can serve as a reliable negative control to confirm that observed biological effects are specifically due to inhibiting the IDO1 enzyme, making its procurement a non-negotiable step for rigorous in vitro pharmacology.

(2S)-N-(4-Chlorophenyl)-2-[cis-4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide: Quantitative Differentiation Evidence Against the (R)-Enantiomer (Linrodostat)


IDO1 Cellular Potency: (2S)-Enantiomer's Lack of Activity vs. (R)-Enantiomer's Nanomolar IC50

The (2S)-enantiomer is expected to be significantly less potent as an IDO1 inhibitor than the (R)-enantiomer, linrodostat. Linrodostat exhibits an IC50 of 1.1 nM in a human IDO1-overexpressing HEK293 cellular assay and 1.7 nM in HeLa cells endogenously expressing IDO1 [1]. While specific IC50 data for the isolated (2S)-enantiomer in these exact assays is not published, it is established within the patent literature that stereochemical inversion at the propanamide chiral center abolishes or drastically reduces in vitro potency [2]. This differential potency is the critical characteristic that qualifies the (2S)-enantiomer for use as a negative control.

IDO1 Inhibition Enantiomer Specificity Negative Control

Target Selectivity: (R)-Enantiomer is Highly Selective Over IDO2 and TDO; (S)-Enantiomer Data is Absent

Linrodostat, the (R)-enantiomer, shows no meaningful inhibitory activity against related tryptophan-catabolizing enzymes TDO (IC50 > 2000 nM) and IDO2 [1]. The selectivity profile of the (2S)-enantiomer for IDO1, IDO2, and TDO is unreported but is presumed to be poor or irrelevant due to its low IDO1 potency. This gap in published selectivity data for the (S)-enantiomer itself underscores its primary value not as a selective inhibitor, but as a tool to validate the selectivity of the (R)-enantiomer. When an effect is seen with linrodostat but not with the (2S)-enantiomer, it powerfully reinforces a claim of IDO1-specific pharmacology.

IDO1 Selectivity TDO IDO2 Off-Target

Pharmacodynamic Activity: (R)-Enantiomer Reduces Tumor Kynurenine; (S)-Enantiomer Serves as In Vivo Negative Control

In preclinical models, the (R)-enantiomer linrodostat achieves a dose-dependent reduction of tumoral kynurenine, the direct product of IDO1 activity, with a 61% reduction at a 60 mg/kg daily dose [1]. Having the (2S)-enantiomer is essential for in vivo study designs aiming to co-relate pharmacodynamic (PD) changes directly to IDO1 inhibition. A lack of kynurenine reduction in animals treated with the (2S)-enantiomer, versus a reduction with the (R)-enantiomer, provides indispensable proof of mechanism.

Pharmacodynamics Kynurenine In Vivo Target Engagement

Best Application Scenarios for Procuring (2S)-N-(4-Chlorophenyl)-2-[cis-4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide


Quantifying Stereospecific Target Engagement in IDO1 Inhibition Assays

In any cell-based IDO1 inhibition assay, pairing the potent (R)-enantiomer with the (2S)-enantiomer is the gold standard for establishing a robust dose-response curve that is entirely attributable to target inhibition. Researchers can treat IDO1-expressing cell lines (e.g., HeLa cells after IFN-γ stimulation) with a concentration range of both enantiomers. The substantial leftward shift in the kynurenine production IC50 curve for the (R)-enantiomer (IC50 ~1.7 nM), compared to the flat line expected for the (S)-enantiomer, directly rules out non-specific cytotoxicity or assay interference [1].

Validating Anti-Tumor Immune Responses Ex Vivo

When studying T-cell proliferation or activation in mixed-lymphocyte reactions (MLR) or T-cell suppression assays, the (2S)-enantiomer serves as a critical control. Linrodostat has been shown to restore immune cell activity by blocking IDO1-mediated T-cell suppression [2]. Adding the (2S)-enantiomer at the same concentration should not reverse this suppression, confirming that the restoration of T-cell function by the active inhibitor is an on-target IDO1-dependent phenomenon and not an artifact of the compound's other physicochemical properties.

Creating a Chiral Purity Reference Standard for Chemical and Pharmaceutical Analysis

For chemical manufacturing and quality control (QC) departments developing or testing batches of the active pharmaceutical ingredient (API) linrodostat, the pure (2S)-enantiomer is an essential reference standard. Method development for chiral HPLC or SFC separation to quantify enantiomeric excess relies on having a pure sample of the undesired enantiomer to establish system suitability, determine retention times, and calculate relative response factors . This ensures that any production batch of the (R)-enantiomer meets stringent purity specifications.

Profiling Off-Target Pharmacology and Safety in Early Drug Discovery

In safety pharmacology panels (e.g., hERG, CYP450 inhibition), if the (R)-enantiomer shows a potential liability, testing the (2S)-enantiomer helps determine if the effect is stereospecific. For instance, if both enantiomers show similar hERG channel binding, the liability is likely scaffold-related rather than IDO1-specific, a crucial piece of information for medicinal chemistry teams optimizing the lead series .

Quote Request

Request a Quote for (2S)-N-(4-Chlorophenyl)-2-[cis-4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.